molecular formula C12H10N2O5S B14499695 Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- CAS No. 62918-91-6

Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)-

Cat. No.: B14499695
CAS No.: 62918-91-6
M. Wt: 294.29 g/mol
InChI Key: DNPYWQTUUHOWGX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C6H7NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a nitrophenyl group through an N-hydroxy linkage.

Preparation Methods

The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with hydroxylamine to form N-hydroxybenzenesulfonamide. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells and bacteria, leading to their death. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds such as:

Properties

CAS No.

62918-91-6

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-hydroxy-N-(3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-13(16)10-5-4-6-11(9-10)14(17)20(18,19)12-7-2-1-3-8-12/h1-9,17H

InChI Key

DNPYWQTUUHOWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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